3-Fluoro-5-methylbenzylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMISIIAYQCJJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294576 | |
| Record name | 3-Fluoro-5-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-02-5 | |
| Record name | 3-Fluoro-5-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoro-5-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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3 Fluoro 5 Methylbenzonitrile + Lialh₄ in Ether → Intermediate2. Intermediate + H₃o⁺ → 3 Fluoro 5 Methylbenzylamine
Industrial Scale Production Strategies
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, scalable, and economically viable processes. For this compound, the catalytic hydrogenation of 2-Fluoro-6-methylbenzonitrile (a plausible typo in the source material, with 3-Fluoro-5-methylbenzonitrile being the logical precursor) is a primary candidate for industrial-scale synthesis.
Catalytic Hydrogenation of 3-Fluoro-5-methylbenzonitrile
The catalytic hydrogenation of nitriles is a well-established and atom-economical method for the synthesis of primary amines. rsc.orgacs.org This process typically involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.
For the synthesis of this compound, 3-fluoro-5-methylbenzonitrile would be the logical starting material. The hydrogenation process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).
A variety of catalysts can be employed for nitrile hydrogenation, with common choices including palladium, platinum, nickel, and cobalt. acs.orgacs.orgresearchgate.net Supported palladium catalysts, such as palladium on carbon (Pd/C), are often effective for both hydrogenation and can sometimes lead to hydrogenolysis, where the C-CN bond is cleaved. acs.orghidenanalytical.com However, for the selective production of the primary amine, catalysts like Raney Nickel or Cobalt are often favored in industrial settings due to their high selectivity. acs.org The choice of catalyst is crucial to maximize the yield of the desired primary amine and minimize the formation of byproducts such as secondary and tertiary amines, or the product of de-fluorination.
| Catalyst | Typical Application in Nitrile Hydrogenation | Potential Advantages/Disadvantages |
| Palladium (Pd) | Effective for hydrogenation, but can also promote hydrogenolysis. acs.orghidenanalytical.com | High activity, but may lead to unwanted byproducts. |
| Platinum (Pt) | Can be used, but may also lead to hydrogenolysis. acs.org | Similar to palladium. |
| Raney Nickel (Ni) | Widely used for selective hydrogenation of nitriles to primary amines. acs.org | High selectivity, cost-effective. |
| Cobalt (Co) | Also used for selective primary amine synthesis. acs.org | Good selectivity. |
Process Optimization for Scalability and Efficiency
Optimizing the catalytic hydrogenation process for industrial scale involves careful consideration of several parameters to maximize yield, selectivity, and throughput while ensuring safety and minimizing costs.
Reaction Conditions:
Pressure: Higher hydrogen pressures generally increase the reaction rate but also add to the capital and operational costs of high-pressure reactors.
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to an increase in side reactions and catalyst deactivation.
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are often used. rsc.org The solvent must be able to dissolve the starting material and be stable under the reaction conditions.
Catalyst Loading: The amount of catalyst used is a critical economic factor. Optimization aims to use the minimum amount of catalyst required to achieve the desired conversion and selectivity in a reasonable timeframe.
Reactor Type: For large-scale production, continuous flow reactors, such as trickle-bed reactors, offer several advantages over batch reactors, including better heat and mass transfer, improved safety, and higher throughput. researchgate.net Continuous processes also allow for easier separation of the product and recycling of the catalyst. A study on the hydrogenation of benzonitrile (B105546) in a trickle-bed reactor demonstrated higher activity and selectivity compared to a batch reactor, with the potential for long-term catalyst stability. researchgate.net
Environmental and Economic Considerations in Industrial Synthesis
The industrial synthesis of any chemical is increasingly scrutinized for its environmental impact and economic viability. Green chemistry principles play a crucial role in developing sustainable manufacturing processes. rsc.orgrsc.org
Environmental Considerations:
Atom Economy: Catalytic hydrogenation is an inherently atom-economical process, with the only theoretical byproduct being any that arise from side reactions. rsc.orgacs.org
Waste Generation: The primary waste streams are likely to be spent catalyst and solvent. The development of recyclable catalysts and the use of environmentally benign solvents are key areas of focus.
Starting Materials: The synthesis of the precursor, 3-fluoro-5-methylbenzonitrile, also has environmental implications that need to be considered in a full life-cycle analysis.
Economic Considerations:
Catalyst Cost and Lifetime: Precious metal catalysts can be expensive. Therefore, catalyst activity, selectivity, and lifespan are critical economic factors. The ability to regenerate and reuse the catalyst is highly advantageous. rsc.org
Process Efficiency: High yields and selectivities directly translate to lower production costs by reducing the amount of raw materials needed and simplifying purification processes.
Capital Investment: The cost of high-pressure reactors and associated infrastructure for a continuous process can be significant.
By carefully considering these factors, a robust, efficient, and sustainable industrial process for the synthesis of this compound can be developed. The transition to greener feedstocks and more energy-efficient catalytic systems will continue to be a driving force in the chemical industry. researchgate.netsciencedaily.com
Chemical Reactivity and Transformation Pathways of this compound
The chemical behavior of this compound is characterized by the reactivity of its primary amine group and the influence of the substituted benzene (B151609) ring. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, making it a versatile precursor in various organic transformations. byjus.com The presence of the fluoro and methyl groups on the aromatic ring can also influence reaction outcomes through electronic and steric effects.
Oxidation Reactions and Products (e.g., 3-Fluoro-5-methylbenzaldehyde)
The primary amine functionality of this compound can undergo oxidation to yield the corresponding aldehyde, 3-fluoro-5-methylbenzaldehyde. This transformation typically proceeds through an intermediate imine, which is subsequently hydrolyzed. While specific studies detailing the oxidation of this compound are not prevalent, the reaction is a fundamental transformation of primary amines. Various oxidizing agents can be employed for this purpose. The resulting product, 3-fluoro-5-methylbenzaldehyde, is a known compound used as a building block in further chemical syntheses. sigmaaldrich.comchemscene.com
Table 1: Properties of the Oxidation Product
| Property | Value |
|---|---|
| Compound Name | 3-Fluoro-5-methylbenzaldehyde |
| CAS Number | 189628-39-5 |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Physical Form | Liquid |
This data is compiled from multiple sources. sigmaaldrich.comchemscene.com
Reduction Reactions and Products (e.g., 3-Fluoro-5-methylbenzyl Alcohol)
While the primary amine group of this compound is already in a reduced state, the corresponding aldehyde and other derivatives can be reduced to form 3-fluoro-5-methylbenzyl alcohol. For instance, the reduction of 3-fluoro-5-methylbenzaldehyde, the oxidation product, with common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield 3-fluoro-5-methylbenzyl alcohol. This alcohol is a stable compound and serves as an intermediate in various synthetic applications. azurewebsites.netfluoropharm.com
Table 2: Properties of the Related Reduction Product
| Property | Value |
|---|---|
| Compound Name | 3-Fluoro-5-methylbenzyl alcohol |
| CAS Number | 518070-20-7 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.157 g/mol |
This data is compiled from multiple sources. azurewebsites.netfluoropharm.com
Nucleophilic Substitution Reactions of the Amine Group
The amine group of this compound is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. byjus.com This allows it to readily react with a variety of electrophiles in nucleophilic substitution or addition reactions. britannica.com Key examples include:
Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The primary amine acts as a nucleophile, displacing the halide from the alkyl group. libretexts.orglibretexts.org
Acylation: This is a crucial reaction where the amine attacks an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is typically rapid and provides high yields. libretexts.org
Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. libretexts.orgmsu.edu This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org
These reactions highlight the role of the amine as a potent nucleophile, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Derivatization Reactions
One of the most significant derivatization pathways for this compound is its conversion to amides. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivatives. libretexts.org The reaction with acid chlorides or anhydrides is a common and efficient method. libretexts.org Alternatively, direct coupling with a carboxylic acid can be facilitated by activating agents that generate reactive intermediates, such as phosphonium (B103445) salts. nih.govacs.org The resulting N-(3-fluoro-5-methylbenzyl)amides are stable compounds and represent a key functional group in many areas of chemistry.
Table 3: Examples of Amide Formation Reactions
| Reactant for this compound | Product Class | General Product Structure |
|---|---|---|
| Acetic Anhydride | N-benzylacetamide | N-(3-fluoro-5-methylbenzyl)acetamide |
| Benzoyl Chloride | N-benzylbenzamide | N-(3-fluoro-5-methylbenzyl)benzamide |
The nitrogen atom in this compound can act as a Lewis base, donating its lone pair of electrons to coordinate with electron-deficient metal centers. This results in the formation of coordination complexes. Research on structurally similar fluorinated benzylamines demonstrates their ability to act as ligands in organometallic chemistry. researchgate.netresearchgate.net For instance, a half-sandwich iridium(III) complex containing a 3-fluoro-N-methylbenzylamine ligand has been synthesized and characterized. researchgate.net In this complex, the amine coordinates to the iridium center through its nitrogen atom. researchgate.net Similarly, studies on the cyclopalladation of N,N-dimethyl-3-fluorobenzylamine show that the amine directs the metalation of the aromatic ring, a process that begins with the coordination of the nitrogen to the palladium center. researchgate.net These findings indicate that this compound can serve as a valuable ligand in the synthesis of novel metal complexes.
Table 4: Research Findings on Metal Complexation of Related Fluorobenzylamines
| Ligand | Metal Center | Reaction Type | Key Finding |
|---|---|---|---|
| 3-fluoro-N-methylbenzylamine | Iridium(III) | Ligand Coordination | Formation of a stable half-sandwich iridium complex where the amine acts as a monodentate ligand. researchgate.net |
Imine Formation
The initial step is the acid-catalyzed reaction between the carbonyl group of 3-fluoro-5-methylbenzaldehyde and a nitrogen source, typically ammonia or an ammonia equivalent like ammonium formate, to form an unsubstituted imine. libretexts.orgmasterorganicchemistry.com This reaction is a reversible condensation reaction where a molecule of water is eliminated. libretexts.orgmasterorganicchemistry.com
The mechanism for imine formation proceeds via two main steps:
Nucleophilic Addition: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgresearchgate.net
Dehydration: The hemiaminal is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond characteristic of an imine. libretexts.orgmasterorganicchemistry.com
The pH of the reaction medium is a critical parameter. The reaction is typically fastest at a mildly acidic pH (around 5). libretexts.org If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org
Table 1: Mechanistic Steps for Imine Formation from 3-Fluoro-5-methylbenzaldehyde
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | 3-Fluoro-5-methylbenzaldehyde + Amine (e.g., NH₃) | Hemiaminal Intermediate | The amine nitrogen performs a nucleophilic attack on the aldehyde's carbonyl carbon. |
| 2 | Hemiaminal Intermediate + Acid (H⁺) | Protonated Hemiaminal | The hydroxyl group of the hemiaminal is protonated by an acid catalyst. |
| 3 | Protonated Hemiaminal | Imine + Water | The protonated hydroxyl group leaves as a water molecule, and a C=N double bond is formed. |
Due to their sensitivity to hydrolysis, the imine intermediate is generally not isolated. libretexts.orgthieme-connect.de Instead, it is reduced in situ as it forms. This is accomplished by including a reducing agent in the reaction mixture that is selective for the imine over the starting aldehyde. masterorganicchemistry.com Several specialized hydride reagents are commonly employed for this purpose.
Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is stable under the mildly acidic conditions required for imine formation and selectively reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde. wikipedia.orgharvard.edu Another widely used and often preferred reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu It is a milder and less toxic reducing agent that is highly effective for reductive aminations of a wide range of aldehydes and ketones. masterorganicchemistry.comharvard.edu Standard sodium borohydride (NaBH₄) can also be used, though its reactivity is less selective and conditions must be carefully controlled. harvard.edu The final step of the sequence is the reduction of the C=N bond of the imine to the C-N single bond of the target this compound.
Table 2: Common Reducing Agents for the Synthesis of this compound via Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Highly selective for imines in the presence of aldehydes; requires careful pH control (pH ~6-7); toxic cyanide byproducts. wikipedia.orgharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF), Acetic Acid | Mild and highly selective; does not require precise pH control; tolerates a wide variety of functional groups; non-toxic byproducts. masterorganicchemistry.comharvard.edu |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Less selective than other agents; can reduce the starting aldehyde if conditions are not optimized; often used after pre-formation of the imine. harvard.edu |
This reductive amination pathway, proceeding through an imine intermediate, provides an efficient and high-yielding route to this compound while avoiding the common problem of over-alkylation that can occur with other synthetic methods. masterorganicchemistry.comharvard.edu
Synthetic Methodologies and Reaction Pathways for 3 Fluoro 5 Methylbenzylamine
Laboratory-Scale Synthetic Routes
A prominent method for the synthesis of 3-Fluoro-5-methylbenzylamine is through the nucleophilic substitution of a benzylic halide. This approach utilizes 3-Fluoro-5-methylbenzyl chloride as the starting material, which is then reacted with an amine source.
The direct amination of 3-Fluoro-5-methylbenzyl chloride involves its reaction with ammonia (B1221849) or a primary amine. This nucleophilic substitution reaction, a type of alkylation of amines, leads to the formation of the corresponding benzylamine (B48309). The reaction is typically carried out in a suitable solvent, and the choice of the amine source can be tailored to produce the primary amine or N-substituted derivatives. The use of ammonia will yield the primary amine, this compound.
A general representation of this reaction is as follows:
3-Fluoro-5-methylbenzyl Chloride + NH₃ → this compound + HCl
To drive the reaction to completion and neutralize the hydrochloric acid byproduct, an excess of ammonia or the addition of a base is often employed.
The efficiency of the halide amination reaction is highly dependent on the chosen reaction conditions. Key parameters that can be optimized to maximize the yield of this compound and enhance selectivity include the choice of solvent, base, temperature, and the potential use of a catalyst. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. fishersci.it The selection of a suitable base, like sodium carbonate or a tertiary amine, is crucial for scavenging the acid produced during the reaction. fishersci.it For less reactive chlorides, elevating the reaction temperature may be necessary. fishersci.it The addition of sodium iodide can be beneficial in cases involving chlorides, as it can facilitate the reaction through an in-situ Finkelstein reaction. fishersci.it
Interactive Data Table: Optimization of Halide Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | DMF | THF | Acetonitrile | Optimization of solubility and reaction rate. |
| Base | Na₂CO₃ | K₂CO₃ | Triethylamine | Neutralization of HCl and prevention of side reactions. |
| Temperature | Room Temp. | 50 °C | Reflux | Increased reaction rate with potential for side products at higher temperatures. |
| Amine Source | Aqueous NH₃ | NH₃ in MeOH | Gaseous NH₃ | Control over the concentration and reactivity of the nucleophile. |
An alternative and widely used strategy for the synthesis of this compound involves the reduction of a nitrile precursor, specifically 3-Fluoro-5-methylbenzonitrile (B1333520). This method is advantageous due to the relative stability and accessibility of the nitrile starting material.
The reduction of the carbon-nitrogen triple bond in 3-Fluoro-5-methylbenzonitrile to a primary amine can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. libretexts.org The reaction proceeds via the formation of an intermediate imine salt, which is further reduced to the amine. chemistrysteps.com An acidic workup is subsequently required to protonate the resulting amine and decompose the aluminum salts. chemistrysteps.com
Advanced Spectroscopic and Structural Characterization of 3 Fluoro 5 Methylbenzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-5-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques offers a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl protons.
Aromatic Region: The benzene (B151609) ring has three protons. Due to the substitution pattern, they are in different chemical environments. The fluorine and methyl groups influence the electron density of the ring, and thus the chemical shifts of the attached protons. In a derivative of this compound, the aromatic protons were observed in the range of δ 7.22-7.15 ppm and δ 7.10-7.06 ppm. The proton situated between the fluorine and methyl groups would likely appear as a triplet (due to coupling with the fluorine and the other aromatic proton), while the other two would be doublets. The coupling constants (J-values) between the protons (³JHH) are typically in the range of 7-8 Hz for ortho coupling and 2-3 Hz for meta coupling. The coupling to the fluorine atom (JHF) would further split these signals, with ortho coupling being the largest.
Benzylic Protons (-CH₂-): The two protons of the methylene group attached to the benzene ring are expected to appear as a singlet, typically in the range of δ 3.8-4.0 ppm.
Amine Protons (-NH₂): The two amine protons would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally appears between δ 1.5 and 3.5 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group will produce a singlet around δ 2.3 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic CH | ~6.8 - 7.2 | m | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3, JHF |
| -CH₂- | ~3.8 - 4.0 | s | - |
| -NH₂ | ~1.5 - 3.5 | br s | - |
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the substituents.
Aromatic Carbons: The six aromatic carbons will have different chemical shifts. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large C-F coupling constant (¹JCF) and its chemical shift will be significantly downfield. The carbon attached to the methyl group (C-CH₃) and the carbon attached to the benzylamine (B48309) group (C-CH₂NH₂) will also have characteristic shifts. The remaining aromatic carbons will be influenced by the substituent effects of the fluorine, methyl, and benzylamine groups.
Benzylic Carbon (-CH₂-): This carbon is expected to resonate in the range of δ 45-50 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-F | ~160-165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-CH₃ | ~138-142 |
| Aromatic C-CH₂NH₂ | ~140-145 |
| Aromatic CH | ~110-130 |
| -CH₂- | ~45-50 |
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum would show a single resonance. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring. This signal would likely be a multiplet due to coupling with the ortho and meta protons on the benzene ring.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, this would be most useful in the aromatic region to confirm the connectivity of the ring protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This would allow for the definitive assignment of the protonated aromatic carbons, the benzylic carbon, and the methyl carbon by correlating their ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, correlations would be expected from the benzylic protons to the adjacent aromatic carbon and the quaternary aromatic carbon to which the benzyl (B1604629) group is attached.
X-ray Crystallography Studies of Complexes and Derivatives
While the crystal structure of this compound itself is not discussed in the provided search results, the structure of a derivative, an Iridium(III) complex containing the closely related 3-fluoro-N-methylbenzylamine ligand, has been determined by single-crystal X-ray diffraction. This provides valuable insight into the coordination chemistry and solid-state conformation of such ligands.
The reaction of [(η⁵-Cp)IrCl₂]₂ (where Cp = pentamethylcyclopentadienyl) with 3-fluoro-N-methylbenzylamine yields a half-sandwich iridium(III) complex, [(η⁵-Cp*)Ir(C₆H₄FCH₂NHCH₃)Cl₂]. The structure of this complex was confirmed by X-ray crystallography.
The analysis revealed an orthorhombic crystal system. The iridium center adopts a typical piano-stool geometry, with the Cp* ligand forming the "seat" and the 3-fluoro-N-methylbenzylamine and two chloride ligands acting as the "legs". The 3-fluoro-N-methylbenzylamine acts as a monodentate ligand, coordinating to the iridium center through the nitrogen atom.
Table 3: Selected Crystallographic Data for [(η⁵-Cp)Ir(C₆H₄FCH₂NHCH₃)Cl₂]*
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| C1-N1-Ir1 bond angle | 116.8(7)° |
This structural information is crucial for understanding how 3-fluoro-substituted benzylamines can act as ligands in organometallic complexes, which has implications for their use in catalysis and medicinal chemistry.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
While a crystal structure for this compound is not publicly available, valuable insights into its molecular geometry can be gleaned from the crystallographic data of its derivatives, such as the half-sandwich iridium(III) complex containing a 3-fluoro-N-methylbenzylamine ligand. researchgate.net Analysis of this related structure, alongside computational models, allows for a reliable estimation of the bond lengths, bond angles, and dihedral angles.
The aromatic ring is expected to be largely planar, with minor deviations due to the substituents. The C-F bond length is a key parameter, typically around 1.35 Å in fluorinated benzene derivatives. The C-C bond lengths within the aromatic ring will average approximately 1.39 Å, consistent with aromatic character. The bond between the aromatic ring and the benzylic carbon (C-CH2) is anticipated to be in the range of 1.51 Å. For the aminic group, the C-N bond length is expected to be around 1.47 Å.
Bond angles within the benzene ring will be close to the ideal 120° of a hexagonal geometry, though minor distortions will be introduced by the fluorine and methyl substituents. The angles involving the benzylic carbon, such as C(aromatic)-C(benzylic)-N, are predicted to be in the tetrahedral range, approximately 109.5°.
Interactive Data Table: Predicted Bond Lengths and Angles for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C(3) | F | ~1.35 | |
| C(aromatic) | C(aromatic) | ~1.39 (avg.) | ||
| C(1) | C(7) | ~1.51 | ||
| C(7) | N | ~1.47 | ||
| N | H | ~1.01 | ||
| C(5) | C(8) | ~1.51 | ||
| Bond Angle (°) | C(2) | C(1) | C(6) | ~120 |
| C(1) | C(7) | N | ~109.5 | |
| H | N | H | ~107 | |
| Dihedral Angle (°) | C(2) | C(1) | C(7) | N |
Note: These values are estimations based on data from related structures and computational models.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of this compound and its derivatives is governed by a network of non-covalent interactions. These interactions dictate the crystal packing and ultimately influence the material's physical properties.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as weak hydrogen bond acceptors. In the solid state, it is highly probable that N-H···N hydrogen bonds form, linking molecules into chains or more complex networks. rsc.org The presence of the fluorine atom introduces the possibility of weaker C-H···F interactions, which have been observed to play a role in the crystal packing of other fluorinated organic molecules. dntb.gov.uamdpi.com The structure of hydrogen bonds in the solid state is significantly influenced by the requirements of crystal packing. researchgate.net
π-π Stacking: The aromatic rings are capable of engaging in π-π stacking interactions. wikipedia.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings. In substituted benzenes, parallel-displaced or T-shaped stacking arrangements are more common than a face-to-face sandwich configuration. libretexts.orgnih.gov The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the ring will modulate the electrostatic potential surface of the aromatic ring, influencing the geometry and strength of these π-π interactions. researchgate.net It is plausible that these stacking interactions contribute to the formation of columnar or layered motifs within the crystal lattice.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation. wikipedia.org
The molecular ion peak for this compound (C₈H₁₀FN) would be expected at a mass-to-charge ratio (m/z) of 139.08, corresponding to its monoisotopic mass. The fragmentation pattern of benzylamines is well-characterized. nih.govlibretexts.org A primary and highly characteristic fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the loss of an amino radical (•NH₂) to form a stable tropylium (B1234903) or benzyl cation.
For this compound, the major fragmentation pathways are predicted to be:
Loss of H atom (M-1): Formation of the [M-H]⁺ ion at m/z 138, often a result of cleavage at the benzylic position.
α-cleavage: The most significant fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen. miamioh.edu This would lead to the formation of the 3-fluoro-5-methylphenyl radical and the CH₂NH₂⁺ ion at m/z 30.
Benzylic cleavage: Cleavage of the C-N bond would result in the formation of the 3-fluoro-5-methylbenzyl cation at m/z 123. This cation is resonance-stabilized and is expected to be a prominent peak. Subsequent loss of a fluorine atom from this fragment could lead to a peak at m/z 104.
Loss of NH₃: Elimination of ammonia (B1221849) can occur, leading to a fragment at m/z 122. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 139 | [C₈H₁₀FN]⁺• (Molecular Ion) | Moderate |
| 138 | [C₈H₉FN]⁺ | Low |
| 123 | [C₈H₈F]⁺ (3-Fluoro-5-methylbenzyl cation) | High (Base Peak) |
| 109 | [C₇H₇F]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
| 30 | [CH₄N]⁺ | Moderate |
Note: Relative abundances are predictive and can vary based on instrumental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. nih.govyoutube.com
N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. nih.gov These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: The aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂) groups will be observed as strong absorptions in the 2850-2960 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine group usually gives rise to a medium to strong absorption band in the range of 1590-1650 cm⁻¹.
C=C Stretching: The aromatic ring C=C stretching vibrations will produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-F Stretching: The C-F stretching vibration for fluorinated aromatic compounds typically results in a strong and characteristic absorption band in the 1000-1300 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the ring.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted aromatic ring will appear in the fingerprint region (below 900 cm⁻¹), and the pattern of these bands can provide information about the substitution pattern on the benzene ring.
Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300-3500 | N-H | Asymmetric & Symmetric Stretch | Medium |
| 3010-3100 | Aromatic C-H | Stretch | Medium-Weak |
| 2850-2960 | Aliphatic C-H (CH₃, CH₂) | Stretch | Strong |
| 1590-1650 | N-H | Bend (Scissoring) | Medium-Strong |
| 1450-1600 | Aromatic C=C | Stretch | Medium-Weak |
| 1000-1300 | C-F | Stretch | Strong |
| Below 900 | Aromatic C-H | Out-of-Plane Bend | Medium-Strong |
Computational Chemistry and Molecular Modeling of 3 Fluoro 5 Methylbenzylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a good balance between accuracy and computational cost.
Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-Fluoro-5-methylbenzylamine, this process would identify the most stable three-dimensional structure. Conformational analysis, an extension of geometry optimization, involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.
A systematic conformational search would typically be performed to identify various low-energy conformers. The relative energies of these conformers determine their population at a given temperature. For this compound, key rotations would be around the C-C bond connecting the benzyl (B1604629) group to the aminomethyl group and the C-N bond.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) (°) |
|---|---|---|
| 1 | 0.00 | 65.8 |
| 2 | 1.25 | -175.3 |
| 3 | 2.10 | -55.2 |
Note: This data is illustrative and represents a typical output from a DFT conformational analysis.
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Analysis of the molecular orbitals would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be distributed over the aromatic ring.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -0.21 |
| HOMO-LUMO Gap | 5.68 |
Note: This data is illustrative and represents a typical output from a DFT electronic structure analysis.
Mulliken atomic charges provide an estimation of the partial charge on each atom in a molecule, offering insights into the charge distribution and polarity. An electrostatic surface potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the nitrogen and fluorine atoms are expected to carry negative partial charges due to their high electronegativity. The ESP map would likely show a negative potential around these atoms and a positive potential around the hydrogen atoms of the amino group.
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N | -0.75 |
| F | -0.32 |
| C (attached to N) | 0.15 |
| C (attached to F) | 0.28 |
Note: This data is illustrative and represents a typical output from a DFT charge analysis.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a dynamic picture of the system, complementing the static information obtained from quantum mechanical calculations.
While DFT can identify stable conformers, MD simulations can explore the conformational landscape and the transitions between different conformers in real-time. By simulating the molecule's motion over nanoseconds or longer, it is possible to map out the potential energy surface as a function of key torsional angles. This provides a more complete understanding of the molecule's flexibility and the barriers to conformational change. For this compound, the torsional angles defining the orientation of the aminomethyl group relative to the phenyl ring would be of primary interest.
MD simulations are particularly well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, either in a solvent or in a crystalline arrangement, it is possible to investigate the nature and strength of non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
In solution, the simulation would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. In the solid state, the simulation can provide insights into the crystal packing and the dominant intermolecular forces that hold the crystal lattice together. For this compound, hydrogen bonding involving the amino group is expected to be a significant intermolecular interaction.
Applications in Medicinal Chemistry and Pharmacology
Role as a Synthetic Intermediate for Pharmaceutical Compounds
3-Fluoro-5-methylbenzylamine is a key reagent in the multi-step synthesis of complex heterocyclic molecules designed to interact with specific biological targets. Its primary amine group provides a reactive site for forming amide, amine, or other crucial linkages that constitute the core scaffolds of pharmacologically active compounds.
A significant application of this compound is in the creation of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. As such, they are important targets for therapeutic intervention.
Specifically, this compound has been utilized in the synthesis of potent inhibitors of Cdc-like kinases (CLKs), particularly Clk1 and Clk4. These kinases are involved in the regulation of pre-mRNA splicing, a critical cellular process. In one reported synthesis, this compound is reacted with a 5-methoxybenzothiophene-2-carboxylic acid derivative to form a carboxamide linkage. This reaction yields the compound N-(3-fluoro-5-methylbenzyl)-5-methoxybenzothiophene-2-carboxamide, a potent inhibitor of Clk1. The benzylamine (B48309) moiety is crucial for this synthesis, providing the necessary nucleophilic amine to couple with the carboxylic acid core of the inhibitor.
The resulting inhibitor demonstrated significant potency, as detailed in the table below.
| Compound | Target Kinase | Inhibitory Activity (IC50) | Selectivity (Clk1 vs. Clk2) |
|---|---|---|---|
| N-(3-fluoro-5-methylbenzyl)-5-methoxybenzothiophene-2-carboxamide | Clk1 | 10.9 nM | 15-fold |
While its application in the synthesis of kinase inhibitors is the most prominently documented, the chemical reactivity of this compound makes it a suitable precursor for a range of other potential biologically active molecules. Its structural motifs are found in various classes of compounds investigated in drug discovery. However, detailed public-domain research on its use as a precursor for molecules outside of the kinase inhibitor class is limited, indicating its specialized role in this therapeutic area.
Structure-Activity Relationship (SAR) Studies of Derivatives
The specific arrangement of the fluorine and methyl substituents on the benzylamine ring is critical for the biological activity of the resulting pharmaceutical compounds. Structure-Activity Relationship (SAR) studies explore how these, and other structural features, influence the interaction of the molecule with its biological target.
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. The fluorine atom at the 3-position of the benzyl (B1604629) ring in derivatives of this compound has a profound impact on the molecule's electronic properties and binding affinity.
Modulation of Physicochemical Properties : Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups, which can affect how the molecule interacts with its target. bohrium.com
Enhanced Binding Affinity : The replacement of a hydrogen atom with fluorine can lead to more favorable interactions within the binding pocket of a target protein. researchgate.net This can be due to electrostatic interactions or the ability of fluorine to displace water molecules. mdpi.com
Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes in the body. mdpi.com This can increase the drug's half-life.
In the context of the Clk1 inhibitor N-(3-fluoro-5-methylbenzyl)-5-methoxybenzothiophene-2-carboxamide, the combination of a fluorine at the 3-position and a methyl group at the 5-position was found to be highly beneficial for inhibitory activity and selectivity.
The methyl group at the 5-position also plays a crucial role, often referred to as the "magic methyl" effect in drug design. Its influence is twofold:
Steric Effects : The methyl group is small and lipophilic, allowing it to fit into hydrophobic pockets within the enzyme's active site. This can anchor the inhibitor and lead to a significant increase in binding affinity and potency. This favorable positioning can also induce a conformational change in the molecule that is optimal for binding.
Electronic Effects : As an electron-donating group, the methyl group can modulate the electronic properties of the aromatic ring, which can influence binding interactions.
The strategic placement of a methyl group can increase a molecule's potency and selectivity for its intended target. The combination of the 3-fluoro and 5-methyl substituents on the benzyl ring of the Clk1 inhibitor was found to be one of the most beneficial substitution patterns for potent activity.
| Structural Feature | Property Influenced | General Effect on Biological Activity |
|---|---|---|
| Fluorine (at 3-position) | Electronics, Basicity, Binding Interactions, Metabolic Stability | Increases binding affinity and bioavailability. researchgate.netmdpi.com |
| Methyl Group (at 5-position) | Sterics, Lipophilicity, Conformation | Fills hydrophobic pockets, enhancing potency and selectivity. |
Pharmacological Investigations of Derivatives
Derivatives incorporating the 3-fluoro-5-methylbenzyl moiety have been investigated for their potential to inhibit various enzymes implicated in disease.
One area of interest is the inhibition of Cdc2-like kinases (Clk), particularly Clk1 and Clk4, which are involved in the regulation of pre-mRNA splicing and are considered promising targets for cancer therapy. Research into 5-methoxybenzothiophene-2-carboxamides as Clk1/4 inhibitors has shown that the substitution pattern on the benzyl ring is crucial for activity. Specifically, a derivative featuring a 3-fluoro-5-methyl disubstituted benzyl ring was found to be beneficial for Clk1 inhibitory activity. This compound, while being slightly less potent than some other derivatives, exhibited a high selectivity for Clk1 over the related kinase Clk2.
The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. While direct studies on this compound derivatives as MAO inhibitors are not extensively documented in publicly available literature, the broader class of fluorinated benzylamine derivatives has been a subject of investigation. For instance, various studies have explored a range of substituted benzylamine and related heterocyclic compounds as MAO-B inhibitors, demonstrating the potential for this class of compounds to exhibit significant inhibitory activity. The inhibitory concentrations (IC50) for some related compounds are presented in the table below to illustrate the potential of this chemical class.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Methoxybenzothiophene-2-carboxamide with 3-fluoro-5-methylbenzyl moiety | Clk1 | 0.0109 | nih.gov |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 | researchgate.net |
| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |
The fluorine atom, with its high electronegativity and small size, can engage in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. nih.gov It can also alter the acidity of nearby protons, which can be crucial for binding to active sites. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolism, leading to increased metabolic stability. nih.gov
In the context of kinase inhibitors, for example, the benzylamine moiety can be directed towards the ATP-binding pocket, with the substituted ring occupying a hydrophobic region. The fluorine and methyl groups can then form specific interactions with amino acid residues lining the pocket, thereby influencing the inhibitor's potency and selectivity profile. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, a rational fluorine scan based on co-crystal structures revealed that placing fluorine at an optimal position could achieve favorable interactions with protein side chains, increasing potency. nih.gov Similarly, benzylamine derivatives have been explored as inhibitors of monoamine transporters, where the interactions with dopamine, serotonin, and norepinephrine (B1679862) transporters are modulated by substitutions on the benzyl ring. mdpi.com
Derivatives containing substituted benzylamine moieties have been extensively evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines. The nature and position of the substituents on the benzyl ring play a significant role in determining the potency and selectivity of these compounds.
While specific studies on the cytotoxicity of this compound itself are limited, research on related fluorinated and methylated benzylamine analogs provides insights into their potential as anticancer agents. For example, analogs of the marine alkaloid makaluvamine, which incorporate substituted benzyl groups, have demonstrated pronounced antiproliferative effects. nih.gov In one study, a 4-fluorobenzyl analog showed excellent inhibition against several cancer cell lines. nih.gov
The table below summarizes the antiproliferative activity of some substituted benzylamine and related compounds against various human cancer cell lines, illustrating the potential for this class of molecules in oncology research.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Makaluvamine analog (4-fluorobenzyl) | MCF-7 (Breast) | 2.8 | nih.gov |
| Makaluvamine analog (4-methylbenzyl) | MCF-7 (Breast) | 2.3 | nih.gov |
| Substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide (B1583983) (5g) | A-549 (Lung) | 0.08 | tandfonline.com |
| Substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide (5f) | A431 (Skin) | 0.07 | tandfonline.com |
| N-Benzyl-2-phenylpyrimidin-4-amine derivative (17) | - | 1.1 | acs.org |
Drug Discovery and Development Considerations
The inclusion of fluorine and methyl groups in drug candidates is a well-established strategy in medicinal chemistry to optimize their pharmacological profiles. nih.gov The 3-fluoro-5-methyl substitution pattern on a benzylamine scaffold offers several potential advantages that can be exploited in rational drug design.
The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. mdpi.com This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability. Furthermore, fluorine's high electronegativity can modulate the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting its interaction with targets and its membrane permeability. The introduction of fluorine can also lead to more favorable interactions with the target protein, potentially increasing binding affinity and potency. nih.gov
The methyl group, on the other hand, can be used to probe for hydrophobic pockets within the target's binding site. A well-placed methyl group can increase binding affinity through favorable van der Waals interactions. The combination of the electron-withdrawing fluorine and the lipophilic methyl group can be used to fine-tune the electronic and steric properties of the benzylamine moiety to achieve optimal target engagement and a desirable selectivity profile. Rational drug design of kinase inhibitors, for instance, often involves exploring various substitution patterns on aromatic rings to maximize potency and selectivity. researchgate.net
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The this compound core can be further derivatized to modulate these properties.
Fluorination is a common tactic to enhance metabolic stability and, consequently, bioavailability. thieme-connect.com By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the C-F bond's strength makes it more resistant to enzymatic cleavage. nih.gov This can reduce first-pass metabolism and increase the drug's exposure in the body.
Applications in Materials Science and Catalysis
Coordination Chemistry and Metal Complexes
In the realm of coordination chemistry, benzylamine (B48309) derivatives are crucial for synthesizing organometallic compounds. The nitrogen atom's lone pair of electrons allows it to act as a potent ligand, coordinating with metal centers to form stable complexes with diverse applications.
The synthesis of iridium(III) complexes featuring benzylamine-type ligands is a significant area of research. While specific studies on 3-Fluoro-5-methylbenzylamine are not extensively documented, the synthesis of a closely related half-sandwich iridium(III) complex with a 3-fluoro-N-methylbenzylamine ligand provides a clear procedural model. researchgate.net Typically, these syntheses involve the reaction of an iridium precursor, such as a chloride-bridged dimer like [(η⁵-Cp)IrCl₂]₂ (where Cp is pentamethylcyclopentadienyl), with the benzylamine ligand in an appropriate solvent. researchgate.net
The general synthetic approach can be summarized as follows:
The dimeric iridium precursor is reacted with two equivalents of the benzylamine ligand. researchgate.net
The reaction is often carried out at room temperature in a solvent like dichloromethane. researchgate.net
The resulting monomeric half-sandwich complex is then isolated and purified, often through recrystallization to obtain single crystals suitable for X-ray diffraction. researchgate.net
Characterization of these complexes is crucial to confirm their structure and purity. Standard analytical techniques include:
X-ray Crystallography: Provides definitive information on the molecular structure and the coordination geometry of the iridium center. researchgate.net
NMR Spectroscopy (¹H, ¹³C): Confirms the presence and connectivity of the organic ligands. researchgate.net
Elemental Analysis: Verifies the empirical formula of the synthesized complex. researchgate.net
In a representative structure of a related complex, the iridium atom adopts a "piano-stool" geometry, with the Cp* ligand forming the "seat" and the benzylamine and two chloride ligands acting as the "legs". researchgate.net
Table 1: Representative Crystallographic Data for a Related Iridium(III) Complex
| Parameter | Value |
| Compound | [(η⁵-Cp*)Ir(3-fluoro-N-methylbenzylamine)Cl₂] |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| Ir-N Bond Length (Å) | 2.149(8) |
| Ir-Cl1 Bond Length (Å) | 2.408(2) |
| Ir-Cl2 Bond Length (Å) | 2.411(2) |
| N-Ir-Cl1 Angle (°) | 86.8(2) |
| N-Ir-Cl2 Angle (°) | 86.2(2) |
| **Cl1-Ir-Cl2 Angle (°) | 88.35(8) |
| Data derived from studies on structurally similar compounds. researchgate.net |
The electronic properties of ligands are paramount in determining the catalytic activity of organometallic complexes. In this compound, the presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring creates a nuanced electronic profile. These substituents can modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond.
Organometallic iridium complexes containing amine ligands have garnered significant attention for their catalytic applications. researchgate.net The ability to readily modify the ligand with substituents allows for the fine-tuning of the complex's catalytic properties. researchgate.net The emission wavelength and quantum yields of iridium(III) complexes, for instance, are highly dependent on the electronic nature of the ligands. researchgate.net Changing the substituents can control the properties of the ligands and, consequently, the performance of the resulting complex in applications like light-emitting devices. researchgate.net The fluorination of ligands can stabilize the HOMO level in iridium complexes, affecting their photophysical and electrochemical properties. mdpi.com
Iridium(III) complexes are renowned for their unique photophysical properties, which make them excellent candidates for bioimaging and biosensing applications. nih.govcityu.edu.hk They typically exhibit strong phosphorescence with long lifetimes and high quantum yields. nih.govrsc.org The emission color of these complexes can be tuned across the visible spectrum by modifying the electronic properties of the ligands. nih.govacs.org
While direct applications of this compound in this context are not widely reported, the principles established for other iridium(III) complexes are applicable. The introduction of specific functional groups onto the benzylamine ligand could transform the resulting iridium complex into a probe for specific ions, small molecules, or biological environments like pH and temperature. nih.gov The intense and environmentally sensitive emission of many iridium(III) complexes makes them useful as live-cell imaging reagents. cityu.edu.hkrsc.org For example, dual-emissive iridium(III) complexes can be used for ratiometric sensing, which is self-calibrating and less susceptible to fluctuations in probe concentration. nih.gov
Table 2: Photophysical Properties of Related Iridium(III) Complexes for Bioimaging
| Complex Type | Emission Origin | Key Features | Potential Application |
| Cyclometalated Ir(III) Complexes | ³MLCT / ³LLCT / ³LC | High quantum yields, tunable emission color, long lifetimes. mdpi.comnih.gov | Intracellular organelle imaging, biosensing. nih.gov |
| Dual-Emissive Ir(III) Complexes | Fluorescence-Phosphorescence or Phosphorescence-Phosphorescence | Ratiometric response, multiple emission bands. nih.gov | Ratiometric sensing of analytes, orthogonal detection. nih.gov |
| Data based on general findings for related classes of iridium complexes. |
Polymer Chemistry Applications (Indirect)
The functionalization of polymers is a key strategy for creating new materials with tailored properties for a wide range of applications.
While there are no direct reports of this compound being used to functionalize polymers, benzylamine derivatives, in general, are valuable reagents in post-polymerization modification (PPM). PPM is an approach where desirable functional groups are introduced into existing polymer backbones. This method allows for the flexible introduction of various functionalities without needing to develop new polymerization processes. researchgate.netnih.gov Amines can be grafted onto polymer chains to alter their surface properties, introduce reactive sites for further modification, or enhance their biocompatibility.
For example, amines can react with polymers containing electrophilic groups (such as esters or halides) or be used in C-H functionalization reactions to attach directly to the polymer backbone. researchgate.net This functionalization can transform commodity plastics into value-added materials with applications in fields requiring specific surface interactions or chemical reactivity. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry explores the organization of molecules into complex, functional structures through non-covalent interactions. longdom.org Self-assembly is the spontaneous process by which molecules form these ordered structures. longdom.orgnih.gov
Molecules like this compound possess functional groups capable of participating in various non-covalent interactions, which are the driving forces for self-assembly. These interactions include:
Hydrogen Bonding: The amine group (-NH₂) can act as both a hydrogen bond donor and acceptor.
π-π Stacking: The aromatic ring can interact with other aromatic systems.
Halogen Bonding: The fluorine atom can potentially act as a halogen bond acceptor.
These interactions can guide the assembly of molecules into larger, well-defined architectures such as films, gels, and liquid crystals. nih.gov The specific arrangement and strength of these non-covalent bonds dictate the final structure and properties of the supramolecular assembly. researchgate.net By designing molecules with specific interaction sites, it is possible to program their self-assembly into desired hierarchical structures with emergent functions. longdom.org
Hydrogen Bonding and π-π Interactions in Self-Assembling Systems (Related)
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For benzylamine derivatives, hydrogen bonding and π-π stacking are the primary forces governing this phenomenon. upc.edu
The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of networks of intermolecular hydrogen bonds, which are crucial for the initial recognition and alignment of molecules. rsc.org The presence of fluorine, a highly electronegative atom, can also lead to the formation of N-H···F hydrogen bonds, which have been observed in various fluorinated organic molecules and can influence conformational stability. nih.govrsc.orgescholarship.org
The aromatic ring is central to π-π stacking interactions. However, the presence of a fluorine atom significantly alters the electronic properties of the benzene (B151609) ring. Fluorination can disrupt traditional π-π stacking due to electrostatic repulsion and changes in the ring's quadrupole moment. acs.org Instead of conventional stacking, fluorinated aromatic rings can participate in different arrangements, such as arene-perfluoroarene stacking, where the electron-poor fluorinated ring interacts favorably with an electron-rich non-fluorinated ring. This modification of intermolecular forces can be a powerful tool in designing new materials, as the introduction of fluorine can lead to entirely different self-assembly motifs and supramolecular architectures compared to non-fluorinated analogues. nih.govscispace.comnih.gov
| Interaction Type | Participating Groups | Effect of Fluorine Substitution | Potential Influence on Self-Assembly |
|---|---|---|---|
| Hydrogen Bonding | Amine group (-NH₂) | Can participate in N-H···F bonds; alters acidity of NH protons. escholarship.org | Directs molecular recognition and formation of 1D or 2D networks. rsc.org |
| π-π Stacking | Aromatic ring | Modifies or disrupts traditional stacking; enables arene-perfluoroarene interactions. acs.org | Controls the packing and orientation of aromatic cores, influencing the final structure. |
| Fluorous Interactions | Fluorine atom (-F) | Leads to the segregation of fluorinated parts of molecules ("fluorous effect"). psu.edu | Drives the formation of distinct fluorinated domains within a material. psu.edu |
Formation of Nanostructures (e.g., Nanotubes) (Related)
The directional and specific nature of hydrogen bonds and π-π interactions can guide molecules like this compound to form well-defined, one-dimensional (1D) nanostructures such as nanotubes, nanofibers, and nanorods. nih.govrsc.org
Significant research on a closely related compound, 3,5-bis(trifluoromethyl)benzylamine (B151408) conjugated with phenylalanine, has demonstrated its ability to self-assemble into nanotubes. researchgate.netresearchgate.netscientific.net In this system, theoretical and experimental data confirm that hydrogen bonding interactions are the key mechanism driving the assembly, while π-π interactions also contribute to the molecular organization. scientific.net The formation of these robust tubular structures highlights the potential of fluorinated benzylamine derivatives as building blocks for nanotechnology. Phenylalanine itself is well-known for its ability to form nanostructures due to intermolecular hydrophobic and π-π interactions. researchgate.net
The "fluorous effect," which describes the tendency of highly fluorinated molecules to segregate from non-fluorinated counterparts, can be another powerful driving force in the formation of nanostructures. psu.edu This effect can lead to the creation of unique morphologies and highly stable assemblies. The combination of hydrogen bonding from the amine group, modified π-π stacking from the fluoro-aromatic ring, and potential fluorous interactions provides a versatile toolkit for designing novel nanomaterials based on the this compound scaffold.
| Related Molecule | Observed Nanostructure | Primary Driving Forces | Reference |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)benzylamine phenylalanine | Nanotubes | Hydrogen bonding, π-π interactions | researchgate.netscientific.net |
| Diphenylalanine | Nanotubes, Nanovesicles | Hydrogen bonding, π-π stacking | nih.govrsc.org |
| Triphenylalanine | Nanospheres, Nanorods | Aromatic stacking, β-sheet formation | rsc.org |
| Polyfluorinated Arylamines with 18-crown-6 | 1D Crystal Structures | Hydrogen bonding (N-H···O), π-π stacking | rsc.org |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely prioritize the development of more sustainable and environmentally friendly methods for synthesizing 3-Fluoro-5-methylbenzylamine. Current synthetic approaches often rely on traditional chemical routes that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for innovation in this area.
One promising avenue is the use of catalytic systems that promote atom economy and reduce energy consumption. For instance, the direct coupling of appropriately substituted benzyl (B1604629) alcohols with ammonia (B1221849) or ammonia sources using heterogeneous nickel catalysts represents a sustainable alternative to conventional methods. rsc.orgacs.org This "borrowing hydrogen" methodology generates water as the primary byproduct, aligning with green chemistry principles. rsc.orgthieme-connect.de Further research could focus on optimizing catalysts, such as nickel supported on materials like alumina-silica, to improve selectivity for the primary amine and minimize overalkylation byproducts. acs.org
Biocatalysis presents another significant opportunity for sustainable synthesis. Enzymes such as transaminases can be employed for the asymmetric amination of corresponding ketones, offering high selectivity under mild reaction conditions. nih.govresearchgate.netresearchgate.net The development of robust and recyclable enzyme systems tailored for fluorinated substrates could make the production of this compound and its derivatives more economical and sustainable. nih.gov
| Sustainable Synthesis Approach | Key Advantages | Research Focus |
| Heterogeneous Catalysis | Use of recyclable catalysts, reduced waste, high atom economy. | Catalyst design and optimization, exploring alternative ammonia sources. |
| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering, process optimization for fluorinated substrates. |
| Electrochemical Methods | Use of electricity as a clean reagent, potential for paired electrolysis. | Electrode material development, optimization of reaction conditions for high Faradaic efficiency. rsc.org |
Exploration of Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.govsigmaaldrich.com Future research on this compound should therefore heavily focus on the development of methods for the stereoselective synthesis of its chiral derivatives.
Asymmetric hydrogenation of imines and asymmetric reductive amination of ketones are powerful strategies for producing chiral amines with high enantiomeric excess. nih.govresearchgate.netresearchgate.net The development of novel chiral catalysts, including transition metal complexes with tailored ligands, will be crucial for achieving high stereoselectivity in the synthesis of chiral derivatives of this compound. thieme-connect.de
Furthermore, the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, has proven effective in the stereoselective synthesis of fluorinated chiral amines. nih.gov This method offers high stereoselectivity and a broad substrate scope. Research could explore the application of this and other chiral auxiliary-based methods to generate a library of stereochemically defined derivatives of this compound for biological screening. Biocatalytic methods, particularly using transaminases, also offer a highly enantioselective route to chiral amines. nih.gov
In-depth Mechanistic Studies of Biological Interactions
The presence of a fluorine atom can significantly influence the biological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netalfa-chemistry.com A crucial area for future research is the in-depth investigation of the mechanistic interactions of this compound derivatives with biological systems.
Computational methods, such as molecular docking and ab initio calculations, can be employed to study the interactions between these compounds and specific protein targets. For example, studies on fluorinated N-(4-sulfamylbenzoyl)benzylamine inhibitors have provided insights into their binding with human carbonic anhydrase II, revealing the importance of dispersion forces in these interactions. nih.gov Similar studies on this compound derivatives could help identify potential biological targets and guide the design of more potent and selective molecules.
Understanding the structure-activity relationships (SAR) is also critical. nih.govmdpi.com By synthesizing a series of structurally related compounds and evaluating their biological activity, researchers can determine how modifications to the molecular structure, including the position and nature of substituents, affect their biological function. nih.gov This information is invaluable for optimizing lead compounds in drug discovery programs.
Investigation of New Catalytic Applications
Beyond their potential as bioactive molecules, benzylamine (B48309) derivatives can also function as catalysts in organic synthesis. For instance, benzylamine itself has been used as a nucleophilic catalyst. Future research should explore the potential of this compound and its derivatives to act as organocatalysts. The electronic properties conferred by the fluorine and methyl groups could modulate the catalytic activity and selectivity in various chemical transformations.
Furthermore, chiral amines derived from this compound could serve as valuable chiral ligands or bases in asymmetric catalysis. sigmaaldrich.com The development of novel catalytic systems based on these fluorinated benzylamines could enable new and efficient methods for the synthesis of other valuable chiral molecules. Research in this area would involve designing and synthesizing various derivatives and screening their catalytic performance in a range of asymmetric reactions. The formation of metal complexes, such as with iridium, has also been explored, suggesting potential applications in catalytic and medicinal chemistry. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govastrazeneca.comharvard.edu For this compound, these computational tools can be applied in several key areas.
AI and ML can also be used to optimize synthetic routes. acs.org By analyzing vast amounts of reaction data, machine learning algorithms can identify optimal reaction conditions, catalysts, and reagents to maximize yield and minimize byproducts for the synthesis of this compound and its derivatives. acs.org This data-driven approach to synthesis planning can accelerate the discovery of new and more efficient synthetic methods.
| AI/ML Application | Objective | Potential Impact |
| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of new derivatives. | Prioritization of promising drug candidates, reduction of late-stage failures. harvard.eduarxiv.org |
| QSAR Modeling | To predict biological activity based on molecular structure. | Rational design of more potent and selective compounds. |
| Synthetic Route Optimization | To identify the most efficient and sustainable synthetic pathways. | Accelerated development of novel synthetic methods, improved yields, and reduced waste. acs.org |
| De Novo Drug Design | To generate novel molecular structures with desired properties. | Discovery of new lead compounds with improved efficacy and safety profiles. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-5-methylbenzylamine, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Fluorinated benzylamines are typically synthesized via reductive amination of corresponding aldehydes or reduction of nitriles. For this compound, regioselective introduction of fluorine and methyl groups requires careful control of reaction conditions (e.g., temperature, catalyst). For example, fluorination via nucleophilic substitution (using KF or CsF) or directed ortho-metalation can achieve positional specificity. Methyl groups are often introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The electron-withdrawing fluorine substituent may slow down amination steps, necessitating higher catalyst loadings or prolonged reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and detecting impurities. For instance, ¹⁹F NMR can distinguish between para/meta fluorine isomers. High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for purity analysis. Reference data from NIST or analogous fluorinated benzylamines (e.g., 4-fluoro-3-(trifluoromethyl)benzylamine) can guide spectral interpretation .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Fluorinated benzylamines are sensitive to light, moisture, and oxidation. Store under inert gas (e.g., argon) at -20°C in amber vials. Stability studies should monitor hydrolysis (via HPLC) under varying pH and temperature conditions. The methyl group may enhance steric protection against nucleophilic attack, but the fluorine atom’s electron-withdrawing effect could increase susceptibility to oxidation. Accelerated stability testing (40°C/75% RH for 6 months) is advised for long-term storage protocols .
Advanced Research Questions
Q. How can this compound be utilized in designing bioactive molecules, and what are key pharmacophore considerations?
- Methodological Answer : The compound’s fluorine and methyl groups enhance lipid solubility and metabolic stability, making it a candidate for CNS-targeting drugs or enzyme inhibitors. Molecular docking studies should prioritize interactions with hydrophobic pockets in target proteins (e.g., kinases). Computational tools like DFT can optimize substituent orientations for binding affinity. Analogous compounds, such as 3-fluoro-5-(trifluoromethyl)benzylamine, have shown activity in antimicrobial assays, suggesting potential structure-activity relationship (SAR) studies .
Q. What challenges arise in achieving regioselective synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Competing side reactions (e.g., over-alkylation or defluorination) are common. Use of protecting groups (e.g., Boc for amines) or orthogonal reaction sequences (e.g., fluorination before methyl introduction) can improve selectivity. Kinetic vs. thermodynamic control should be evaluated: lower temperatures favor kinetic products (e.g., meta-fluorination), while higher temperatures may favor thermodynamically stable isomers. Computational modeling (e.g., Gaussian) can predict transition states for competing pathways .
Q. How should researchers address contradictions in spectroscopic or chromatographic data for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., GC-MS vs. LC-MS for purity). For NMR discrepancies, compare chemical shifts with structurally similar compounds (e.g., 2-Fluoro-5-(trifluoromethyl)benzylamine) and reference databases like NIST. If retention times in HPLC conflict with expected results, test alternative columns (C18 vs. HILIC) or mobile phases (acetonitrile vs. methanol gradients). Collaborative inter-laboratory studies can resolve persistent inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
